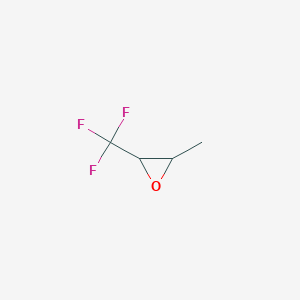

1,1,1-Trifluoro-2,3-epoxybutane

Overview

Description

1,1,1-Trifluoro-2,3-epoxybutane, also known as 2-Methyl-3-(trifluoromethyl)oxirane, is a chemical compound with the molecular formula C4H5F3O . It has an average mass of 126.077 Da and a monoisotopic mass of 126.029251 Da .

Synthesis Analysis

The synthesis of 1,1,1-Trifluoro-2,3-epoxybutane involves the ethanolysis of the compound under both acidic and basic conditions . This results in the exclusive cleavage of the carbon-oxygen bond not adjacent to the trifluoromethyl group .Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-2,3-epoxybutane consists of 4 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom . The systematic name for this compound is 2-Methyl-3-(trifluoromethyl)oxirane .Physical And Chemical Properties Analysis

1,1,1-Trifluoro-2,3-epoxybutane has a boiling point of 54.6±35.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . It has a vapor pressure of 256.7±0.1 mmHg at 25°C and an enthalpy of vaporization of 28.5±3.0 kJ/mol . The compound has a flash point of -8.3±21.8 °C .Scientific Research Applications

Stereocontrolled Access

The resolved alcohol was successfully converted into 1,1,1-trifluoro-2,3-epoxypropane and/or used in the subsequent reactions as latent 1,1,1-trifluoro-2,3-epoxypropane via sulfonium salt formation .

Radical Terpolymerization

1,1,1-Trifluoro-2,3-epoxybutane can potentially be used in radical terpolymerization. A study on similar compounds, 1,1,2-trifluoro-2-pentafluorosulfanylethylene and pentafluorosulfanylethylene, showed that they exhibit a peculiar reactivity. They do not homopolymerize by conventional radical polymerization, but they co- and terpolymerize with fluorinated olefins .

Peptide Synthesis

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a compound related to 1,1,1-Trifluoro-2,3-epoxybutane, reacts with amino to give the N-protected amino acids, which is useful for peptide synthesis . It may be used in the synthesis of 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones .

Organic Synthesis

Compounds with similar structures to 1,1,1-Trifluoro-2,3-epoxybutane have been utilized in organic synthesis, serving as intermediates in the synthesis of complex molecules. Their unique reactive sites can be leveraged for building molecular frameworks, particularly in pharmaceuticals and agrochemicals.

Safety and Hazards

properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-3(8-2)4(5,6)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQUINRDKAWANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380376 | |

| Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-2,3-epoxybutane | |

CAS RN |

406-30-4 | |

| Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 1,1,1-trifluoro-2,3-epoxybutane?

A1: 1,1,1-Trifluoro-2,3-epoxybutane exists as two different isomers: cis and trans. [] The microwave spectra of both isomers have been studied to determine their molecular structures. [] While the exact molecular weight is not specified in the provided abstracts, the molecular formula can be deduced as C4H5F3O.

Q2: Has the reactivity of 1,1,1-trifluoro-2,3-epoxybutane been investigated?

A2: Yes, one study investigated the ethanolysis of 1,1,1-trifluoro-2,3-epoxybutane. [] Although the specific details of the reaction mechanism and products are not provided in the abstract, this research suggests that the compound can undergo ring-opening reactions. Further research would be needed to fully elucidate the reaction mechanism and potential catalytic applications of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)